4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine
Description
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core with chlorine substituents at positions 4 and 6 and a tosyl (p-toluenesulfonyl) group at position 1. The tosyl group enhances steric bulk and may influence reactivity, solubility, and biological activity compared to simpler substituents like phenyl or alkyl groups.
Properties
IUPAC Name |
4,6-dichloro-1-(4-methylphenyl)sulfonylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11-6-12(14)17-13(15)10(11)7-16-18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNGINVRRZNEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC(=C3C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyrazolo[3,4-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling reactions: The tosyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 4,6-diamino derivative, while oxidation might produce a sulfone derivative.
Scientific Research Applications
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Organic synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with protein targets, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]pyridine derivatives vary primarily in substituent type, position, and fused heterocyclic systems. Key structural analogs include:
Key Observations :
- For example, 4-chloro-3-iodo derivatives serve as intermediates for cross-coupling reactions .
- Fused Systems: Compounds like pyrazolo-triazolopyrimidines exhibit isomerization behavior, which impacts their reactivity and stability . In contrast, pyrano[4,3-c]pyrazoles show weak biological activity, suggesting that fused pyrone systems may reduce potency compared to pyridine-based analogs .
Physicochemical Properties
- Solubility : The tosyl group in the target compound may enhance lipophilicity compared to hydroxyl or amine-substituted analogs, affecting membrane permeability.
Biological Activity
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrazolo[4,3-c]pyridine core, with chlorine substituents at the 4 and 6 positions and a tosyl group at the 1 position. This structural configuration may influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.
The chemical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| CAS Number | 1256794-28-1 |
| Boiling Point | 392 ± 37 °C |
| LogP | 2.2647 |
These properties suggest a compound that is stable under normal conditions but may exhibit varied reactivity due to the presence of electron-withdrawing and electron-donating groups.
Biological Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit diverse biological activities, including:
- Antitumor Activity : Pyrazolo derivatives have shown promise as anticancer agents. For instance, compounds related to this compound have demonstrated inhibitory effects against various cancer cell lines (e.g., A172, U87MG) with significant antiproliferative activity .
- Enzyme Inhibition : The structure-activity relationship (SAR) studies suggest that derivatives of this compound can inhibit specific enzymes involved in cancer progression and immune response. Notably, compounds similar to this structure have been identified as potent TBK1 inhibitors with IC₅₀ values in the nanomolar range .
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazolo derivatives:
- Anticancer Potential : A study focusing on related pyrazolo compounds revealed their ability to inhibit key signaling pathways in cancer cells. For example, compound 15y , a derivative of pyrazolo[3,4-b]pyridine, was shown to effectively inhibit TBK1 signaling in stimulated THP-1 and RAW264.7 cells . This highlights the potential of similar compounds like this compound in cancer therapy.
- Antimicrobial Activity : Another research effort investigated the antibacterial properties of pyrazole derivatives. While specific data on this compound is limited, related compounds have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds structurally related to this compound and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Chlorine substitution on the pyrazole ring | Anticancer activity |
| 5-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group at position 5 | Antimicrobial properties |
| 2-Amino-5-chloropyridine | Amino and chloro substitutions | Enzyme inhibition |
The unique combination of chlorine substituents and the tosyl group in this compound enhances its reactivity and biological interactions compared to other pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
